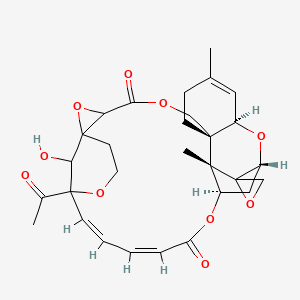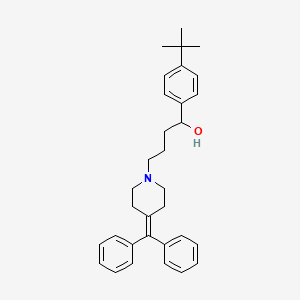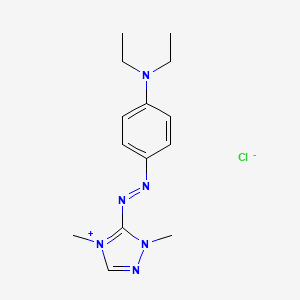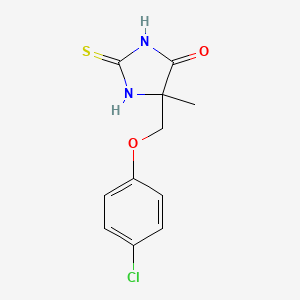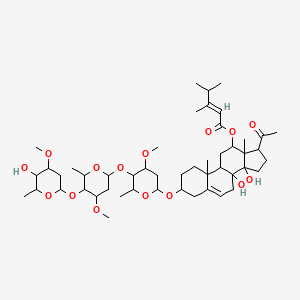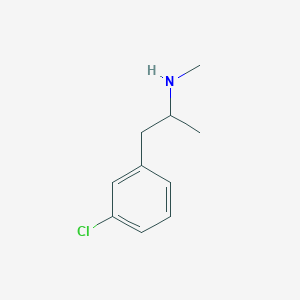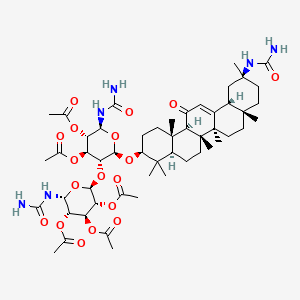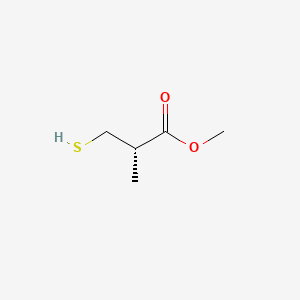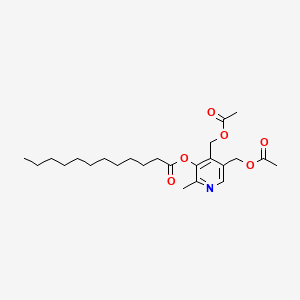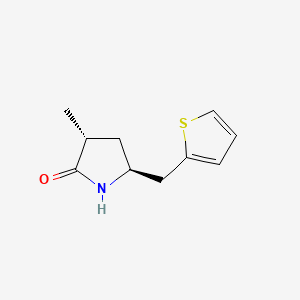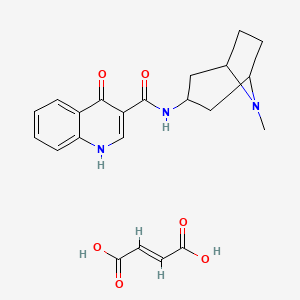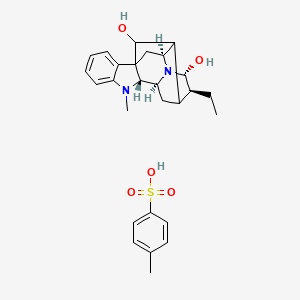
Ajmaline, p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ajmaline, p-toluenesulfonate is a derivative of ajmaline, an indole alkaloid primarily extracted from the roots of Rauvolfia serpentina. Ajmaline is known for its antiarrhythmic properties and is used in the treatment of certain cardiac conditions, particularly Brugada syndrome. The p-toluenesulfonate salt form enhances the solubility and stability of ajmaline, making it more suitable for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ajmaline is typically isolated from natural sources such as Rauvolfia serpentina. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The p-toluenesulfonate salt is then prepared by reacting ajmaline with p-toluenesulfonic acid in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of ajmaline, p-toluenesulfonate involves large-scale extraction from plant sources followed by chemical synthesis to form the salt. The process includes:
Extraction: Using solvents like ethanol to extract ajmaline from plant material.
Purification: Employing techniques such as chromatography to purify the extracted ajmaline.
Salt Formation: Reacting purified ajmaline with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
Análisis De Reacciones Químicas
Types of Reactions: Ajmaline, p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: Ajmaline can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the ajmaline molecule, potentially altering its activity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the ajmaline structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Various oxidized derivatives of ajmaline.
Reduction Products: Reduced forms of ajmaline with modified functional groups.
Substitution Products: Ajmaline derivatives with new substituents introduced through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Ajmaline, p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Employed in studies of ion channel function and cardiac electrophysiology.
Medicine: Utilized in the diagnosis and treatment of cardiac arrhythmias, particularly Brugada syndrome.
Industry: Applied in the development of pharmaceutical formulations and as a reference standard in quality control.
Mecanismo De Acción
Ajmaline, p-toluenesulfonate exerts its effects primarily by blocking sodium channels in cardiac cells. This action reduces the influx of sodium ions during the action potential, thereby stabilizing the cardiac membrane and preventing abnormal electrical activity. The compound targets specific sodium channels and pathways involved in cardiac conduction, making it effective in treating arrhythmias.
Comparación Con Compuestos Similares
Quinidine: Another antiarrhythmic agent that also blocks sodium channels but has a broader spectrum of action.
Procainamide: Similar in its sodium channel blocking effects but differs in its pharmacokinetics and side effect profile.
Lidocaine: Primarily used as a local anesthetic but also has antiarrhythmic properties through sodium channel blockade.
Ajmaline, p-toluenesulfonate stands out due to its specific application in Brugada syndrome and its unique pharmacological profile.
Propiedades
Número CAS |
168700-00-3 |
|---|---|
Fórmula molecular |
C27H34N2O5S |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H26N2O2.C7H8O3S/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1 |
Clave InChI |
SVWOYYMXXKRUHK-GHRDFDGSSA-N |
SMILES isomérico |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


